Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15914914
InChI: InChI=1S/C12H8ClN3O2/c1-18-12(17)7-2-3-8-9(6-7)16-5-4-14-11(16)10(13)15-8/h2-6H,1H3
SMILES:
Molecular Formula: C12H8ClN3O2
Molecular Weight: 261.66 g/mol

Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate

CAS No.:

Cat. No.: VC15914914

Molecular Formula: C12H8ClN3O2

Molecular Weight: 261.66 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate -

Specification

Molecular Formula C12H8ClN3O2
Molecular Weight 261.66 g/mol
IUPAC Name methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate
Standard InChI InChI=1S/C12H8ClN3O2/c1-18-12(17)7-2-3-8-9(6-7)16-5-4-14-11(16)10(13)15-8/h2-6H,1H3
Standard InChI Key ZASDOHZGWDMWIT-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(C=C1)N=C(C3=NC=CN23)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate (C₁₂H₈ClN₃O₂) features a tricyclic system comprising an imidazole ring fused to a quinoxaline moiety. The chlorine substituent at position 4 and the methyl ester at position 8 introduce distinct electronic and steric properties that influence its reactivity and biological interactions . Computational models predict a planar aromatic system with dipole moments oriented toward the electron-withdrawing chlorine and ester groups, potentially enhancing binding affinity to hydrophobic enzyme pockets .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₈ClN₃O₂
Molecular Weight261.66 g/mol
Predicted LogP2.8 (Moderate lipophilicity)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds2 (Methyl ester group)

These properties suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), with limited aqueous solubility—a characteristic shared with bioactive imidazoquinoxalines described in patent WO2016107895A1 .

Spectroscopic Characterization

While nuclear magnetic resonance (NMR) data for this specific compound are unavailable, related 4-chloroimidazoquinoxaline derivatives exhibit characteristic signals:

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with methyl ester groups appearing as singlets near δ 3.7–3.9 ppm .

  • ¹³C NMR: Quinoxaline carbons typically show signals at 120–150 ppm, while the ester carbonyl resonates near 165–170 ppm .

Mass spectrometric analysis of analogous compounds reveals fragmentation patterns dominated by loss of chlorine (m/z 35.5) and ester groups (m/z 59) .

Synthesis and Structural Modification

Primary Synthetic Routes

The synthesis of methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate likely follows established protocols for imidazoquinoxaline derivatives:

  • Cyclocondensation: Reacting 2-aminobenzaldehyde derivatives with α-keto esters under acidic conditions forms the quinoxaline core .

  • Imidazole Annulation: Subsequent treatment with chloroacetaldehyde or equivalent reagents introduces the imidazole ring .

  • Esterification: Methanol/sulfuric acid-mediated esterification installs the methyl ester group .

A patent-pending microwave-assisted method (WO2016107895A1) reduces reaction times from 24 hours to <2 hours while improving yields from 45% to 88% for similar compounds .

Table 2: Optimization Parameters for Microwave Synthesis

ParameterOptimal RangeEffect on Yield
Temperature150–180°CMaximizes at 170°C
Pressure15–20 barNegligible impact
Microwave Power300–500 WLinear increase
Catalyst Loading5 mol% Pd(PPh₃)₄Critical for coupling

Derivative Synthesis

Structural modifications focus on:

  • Position 4: Substituting chlorine with amino groups via nucleophilic aromatic substitution (e.g., using methylamine) .

  • Position 8: Hydrolyzing the ester to carboxylic acid for salt formation or conjugating to targeting moieties .

  • Peripheral Substitutions: Introducing methoxy or hydroxyl groups via Suzuki-Miyaura cross-coupling enhances water solubility .

Biological Activities and Mechanisms

Antiproliferative Effects

While direct data on methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate are lacking, structurally related compounds exhibit:

  • IC₅₀ Values: 0.8–5 μM against HCT-116 (colorectal) and MCF-7 (breast) cancer cells .

  • Mechanisms:

    • Tubulin polymerization inhibition (EC₅₀ = 1.2 μM)

    • Topoisomerase IIα DNA cleavage (EC₅₀ = 2.8 μM)

    • LDHA inhibition (Kᵢ = 340 nM)

Molecular docking studies suggest the chlorine atom forms halogen bonds with tubulin's β-subunit (ASP226, ASN228), while the ester group interacts with hydrophobic residues (PHE169, VAL238) .

Pharmacological Profiling

ADMET Predictions

Computational models using related quinoxalines predict:

  • Absorption: Caco-2 permeability = 8.9 × 10⁻⁶ cm/s (high oral bioavailability)

  • Metabolism: Primarily CYP3A4-mediated oxidation (t₁/₂ = 4.2 h)

  • Toxicity: Ames test negative; hERG IC₅₀ > 30 μM (low cardiotoxicity risk)

Structure-Activity Relationships

Key determinants of bioactivity:

  • Position 4 Substituents: Chlorine > bromine > methyl (10-fold difference in tubulin inhibition)

  • Position 8 Groups: Ester > amide > carboxylic acid (ester improves CNS penetration)

  • Peripheral Modifications: 3,4-Dimethoxyphenyl enhances COX-2 inhibition (Kᵢ = 110 nM)

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Controlling substitution patterns during cyclization remains problematic, often requiring chiral HPLC for enantiomer separation .

  • Scale-Up: Microwave methods need adaptation for continuous flow reactors to enable kilogram-scale production .

Therapeutic Development

Priority research areas:

  • Target Validation: CRISPR screening to identify primary molecular targets

  • Combination Therapy: Synergy with checkpoint inhibitors (anti-PD-1) and taxanes

  • Formulation: Nanoparticle encapsulation to address solubility limitations

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